

Application Notes and Protocols for SC-53116 in Immunohistochemistry

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Compound of Interest

Compound Name: SC-53116 hydrochloride

Cat. No.: B137555

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the monoclonal antibody SC-53116 (Thy-1/CD90, clone OX7) for the immunohistochemical analysis of paraffin-embedded tissues. The information is intended to guide researchers in achieving optimal staining results for the detection of the Thy-1.1 antigenic determinant.

Antibody Information

SC-53116 is a mouse monoclonal antibody that recognizes the Thy-1 cell surface glycoprotein, also known as CD90.^{[1][2][3]} Thy-1 is a phosphatidyl-anchored cell surface glycoprotein that has been implicated in various cellular processes, including cell adhesion, proliferation, and migration.^[1] In hematopoietic tissues, it is used as a marker for putative hematopoietic stem cells when co-expressed with CD34.^[1]

Table 1: Summary of SC-53116 Characteristics

Characteristic	Description
Product Name	Thy-1/CD90 Antibody (OX7)
Catalog Number	sc-53116
Host Species	Mouse
Isotype	IgG1 kappa
Antigen	Thy-1 antigen of rat origin
Reactivity	Human, Mouse, Rat
Applications	Immunohistochemistry (Paraffin), Western Blotting, Immunoprecipitation, Immunofluorescence, Flow Cytometry
Recommended Starting Dilution for IHC(P)	1:50 (dilution range 1:50-1:500)
Positive Controls	CTLL-2 cell lysate, rat brain extract, mouse brain extract
Storage	Store at 4°C. Do Not Freeze.

Experimental Protocols

This protocol outlines the procedure for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections using SC-53116. It is a general guideline, and optimization may be required for specific tissues and experimental setups.

Materials and Reagents

- Formalin-fixed, paraffin-embedded tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water (dH₂O)

- Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
- Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20 (TBST) or Phosphate-buffered saline with 0.05% Tween-20 (PBST))
- Blocking Solution (e.g., 1-5% Bovine Serum Albumin (BSA) or 1-10% normal serum from the same species as the secondary antibody in wash buffer)
- Primary Antibody: SC-53116 (Thy-1/CD90)
- Biotinylated Secondary Antibody (e.g., anti-mouse IgG)
- Streptavidin-Horseradish Peroxidase (S-HRP) conjugate
- Chromogen Substrate (e.g., 3,3'-Diaminobenzidine - DAB)
- Counterstain (e.g., Hematoxylin)
- Mounting Medium
- Humidified chamber

Step-by-Step Protocol

1. Deparaffinization and Rehydration

- Immerse slides in two changes of xylene for 5-10 minutes each.
- Immerse slides in two changes of 100% ethanol for 3-5 minutes each.
- Immerse slides in two changes of 95% ethanol for 3-5 minutes each.
- Immerse slides in 70% ethanol for 3-5 minutes.
- Rinse slides in dH₂O for 5 minutes.

2. Antigen Retrieval

- Immerse slides in a pre-heated antigen retrieval solution. The choice of buffer and heating method (microwave, pressure cooker, or water bath) may need optimization. A common method is to heat in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
- Wash slides twice in dH₂O for 5 minutes each.
- Wash slides in wash buffer for 5 minutes.

3. Blocking

- Incubate sections with blocking solution for at least 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

4. Primary Antibody Incubation

- Dilute the SC-53116 antibody to the optimal concentration (starting with 1:50) in the blocking solution or a dedicated antibody diluent.
- Drain the blocking solution from the slides and apply the diluted primary antibody.
- Incubate overnight at 4°C in a humidified chamber for optimal results. Alternatively, incubate for 1-2 hours at room temperature.

5. Detection

- Wash slides three times in wash buffer for 5 minutes each.
- Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.
- Incubate for 30-60 minutes at room temperature in a humidified chamber.
- Wash slides three times in wash buffer for 5 minutes each.
- Apply the S-HRP conjugate diluted according to the manufacturer's instructions.

- Incubate for 30 minutes at room temperature in a humidified chamber.
- Wash slides three times in wash buffer for 5 minutes each.

6. Chromogenic Development

- Prepare the DAB substrate solution just before use according to the manufacturer's instructions.
- Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
- Stop the reaction by immersing the slides in dH₂O.

7. Counterstaining

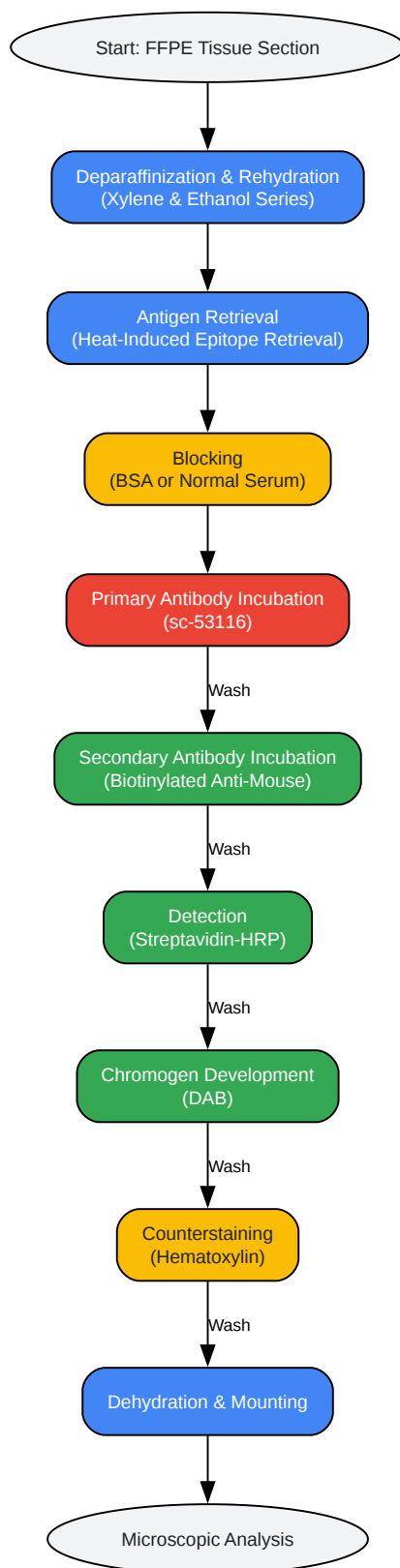
- Counterstain with hematoxylin for 10-30 seconds to stain cell nuclei.
- Wash slides in running tap water for 5 minutes.

8. Dehydration and Mounting

- Dehydrate the sections through graded ethanol solutions (e.g., 80%, 95%, 100%).
- Clear in two changes of xylene.
- Apply a coverslip using a permanent mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the immunohistochemistry protocol for paraffin-embedded tissues.

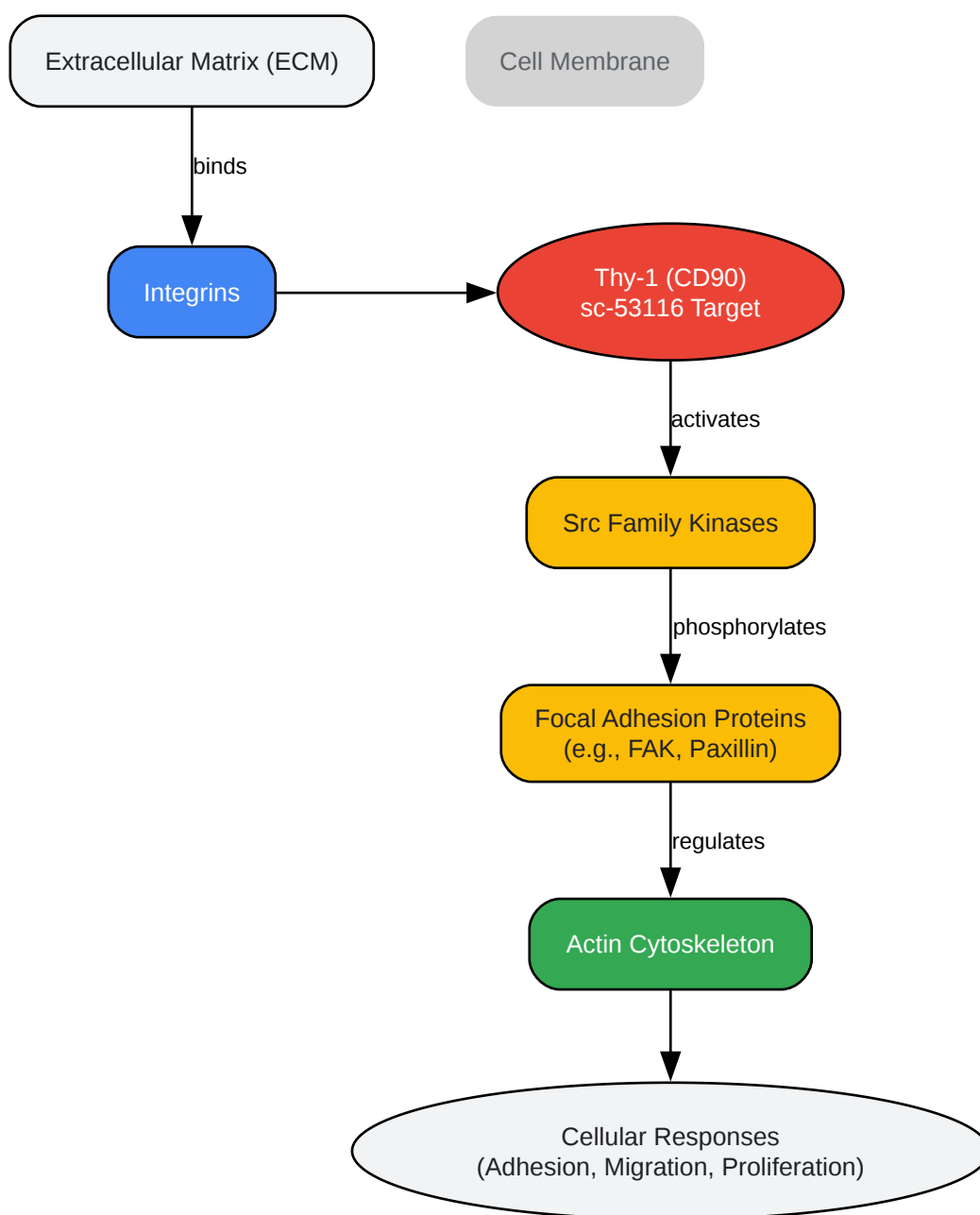


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Caption: Immunohistochemistry Workflow for SC-53116 on Paraffin-Embedded Tissue.

Signaling Pathway

While SC-53116 is a marker (Thy-1/CD90) and not a direct modulator of a single, linear signaling pathway, its expression is often studied in the context of cell adhesion, migration, and stem cell biology. Thy-1 can influence intracellular signaling through its interaction with other cell surface molecules and the extracellular matrix, impacting pathways related to cytoskeletal organization and cell motility. A generalized diagram of its cellular context is provided below.



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Caption: Simplified overview of Thy-1's role in cell signaling.

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References

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